1-Methyl-2-(nonafluorobutyl)benzene

Description

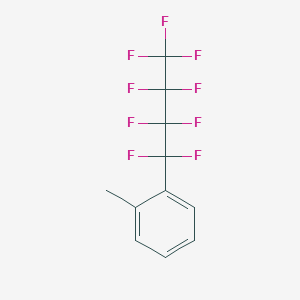

1-Methyl-2-(nonafluorobutyl)benzene is a fluorinated aromatic compound characterized by a methyl group and a nonafluorobutyl chain (C₄F₉) attached to a benzene ring. The nonafluorobutyl group, a highly fluorinated alkyl chain, confers exceptional chemical stability, thermal resistance, and lipophilicity. These properties make it valuable in applications requiring inert materials, such as specialty coatings, electronic fluids, and pharmaceutical intermediates where metabolic stability is critical. Its synthesis typically involves fluorination reactions under controlled conditions, though specific protocols are less documented compared to shorter fluorinated analogs .

Properties

CAS No. |

93697-09-7 |

|---|---|

Molecular Formula |

C11H7F9 |

Molecular Weight |

310.16 g/mol |

IUPAC Name |

1-methyl-2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)benzene |

InChI |

InChI=1S/C11H7F9/c1-6-4-2-3-5-7(6)8(12,13)9(14,15)10(16,17)11(18,19)20/h2-5H,1H3 |

InChI Key |

MHBROBOETRABQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-(nonafluorobutyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of toluene (methylbenzene) with nonafluorobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(nonafluorobutyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The aromatic ring can be reduced under high-pressure hydrogenation conditions.

Substitution: The nonafluorobutyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

Substitution: Sodium amide (NaNH₂) in liquid ammonia for nucleophilic substitution.

Major Products Formed

Oxidation: 1-Methyl-2-(nonafluorobutyl)benzoic acid.

Reduction: 1-Methyl-2-(nonafluorobutyl)cyclohexane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-(nonafluorobutyl)benzene has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of fluorinated aromatic compounds.

Biology: Studied for its potential effects on biological membranes due to its hydrophobic and lipophilic properties.

Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting hydrophobic drug molecules.

Industry: Utilized in the production of specialty polymers and surfactants due to its unique fluorinated structure.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(nonafluorobutyl)benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The nonafluorobutyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of 1-Methyl-2-(nonafluorobutyl)benzene become evident when compared to structurally related compounds. Key differences arise from substituent type, fluorine content, and electronic effects. Below is a detailed analysis:

Structural and Electronic Effects

- 1-Methyl-2-(2,2,2-trifluoroethyl)benzene (): Substituent: Trifluoroethyl (CF₃CH₂) vs. nonafluorobutyl (C₄F₉). Impact: The shorter fluorinated chain in the trifluoroethyl analog reduces lipophilicity (logP ~2.1 vs. estimated ~4.5 for nonafluorobutyl) and thermal stability (boiling point ~150°C vs. >200°C). The nonafluorobutyl group’s stronger electron-withdrawing effect further deactivates the benzene ring, reducing electrophilic substitution reactivity .

- 1-Methyl-2-(2-nitroprop-1-enyl)benzene (): Substituent: Nitropropenyl (NO₂-C₃H₃) vs. nonafluorobutyl. Impact: The nitro group’s electron-withdrawing nature enhances reactivity toward nucleophilic attack, unlike the inert nonafluorobutyl chain. This makes the nitropropenyl derivative more reactive in condensation reactions but less stable under oxidative conditions .

- 1-Methyl-2-(4-methylbenzyl)benzene (): Substituent: Methylbenzyl (electron-donating) vs. nonafluorobutyl (electron-withdrawing). Impact: The methylbenzyl group activates the ring for electrophilic substitution (e.g., nitration occurs readily at the para position), whereas the nonafluorobutyl group suppresses such reactions, directing substituents to meta positions if forced .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | logP | Key Reactivity | Applications |

|---|---|---|---|---|---|

| This compound | ~400 (estimated) | >200 | ~4.5 | Resistant to oxidation, hydrolysis; inert in most electrophilic substitutions | Coatings, surfactants, drug delivery |

| 1-Methyl-2-(2,2,2-trifluoroethyl)benzene | 208.15 | ~150 | ~2.1 | Moderate stability; undergoes Friedel-Crafts alkylation | Solvents, agrochemical intermediates |

| 1-Methyl-2-(2-nitroprop-1-enyl)benzene | 193.20 | ~220 (decomposes) | ~1.8 | Reactive in Diels-Alder and Michael addition | Explosives, polymer crosslinkers |

| 1-Methyl-2-(4-methylbenzyl)benzene | 196.29 | ~290 | ~4.0 | High electrophilic substitution activity | Fragrances, dye intermediates |

Key Research Findings

- Synthetic Challenges: The incorporation of nonafluorobutyl groups requires specialized fluorinating agents (e.g., perfluorobutyl iodide) and anhydrous conditions, contrasting with simpler alkylation methods used for methylbenzyl derivatives .

- Environmental Impact: Nonafluorobutyl chains exhibit higher environmental persistence compared to shorter fluorinated chains, raising concerns similar to PFAS compounds. Research is ongoing to balance utility with biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.